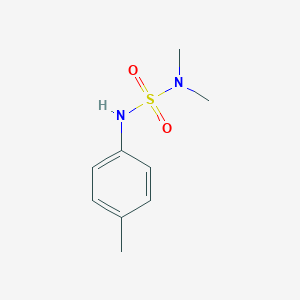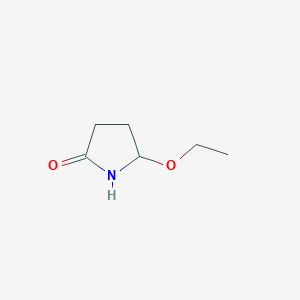
N,N-dipropyl-2-methyl-3-nitrophenylethanamine
Descripción general
Descripción
N,N-dipropyl-2-methyl-3-nitrophenylethanamine is a chemical compound with the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol . It is a yellow or brown clear liquid that is slightly soluble in chloroform and methanol . This compound is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those that act as dopamine receptor agonists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dipropyl-2-methyl-3-nitrophenylethanamine involves the reaction of 2-methyl-3-nitrobenzaldehyde with N,N-dipropylamine in the presence of a reducing agent . The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or methanol . The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield . The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dipropyl-2-methyl-3-nitrophenylethanamine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Amines: Reduction of the nitro group to an amino group.
Halogenated Derivatives: Electrophilic substitution reactions on the aromatic ring.
Aplicaciones Científicas De Investigación
N,N-dipropyl-2-methyl-3-nitrophenylethanamine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving dopamine receptor agonists and their effects on biological systems.
Medicine: As a precursor in the development of drugs targeting neurological disorders.
Industry: In the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N,N-dipropyl-2-methyl-3-nitrophenylethanamine involves its interaction with dopamine receptors in the brain . The compound acts as a prejunctional dopamine receptor agonist, modulating the release of dopamine and influencing various neurological pathways . This interaction can lead to changes in mood, behavior, and motor function .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dipropyl-2-methyl-3-nitrophenylethanamine: An intermediate used to prepare dopamine receptor agonists.
N,N-dimethyl-2-methyl-3-nitrophenylethanamine: A similar compound with different alkyl groups on the nitrogen atom.
2-methyl-3-nitrophenylethylamine: A compound with a similar structure but lacking the dipropyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties . The presence of the dipropyl groups enhances its lipophilicity and ability to cross the blood-brain barrier, making it a valuable intermediate in the synthesis of central nervous system-active compounds .
Propiedades
IUPAC Name |
N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-10-16(11-5-2)12-9-14-7-6-8-15(13(14)3)17(18)19/h6-8H,4-5,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNVHUSMDIAWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536201 | |
| Record name | N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91374-23-1 | |
| Record name | 2-Methyl-3-nitro-N,N-dipropylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91374-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(2-Methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneethanamine, 2-methyl-3-nitro-N,N-dipropyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(1-Methylpropyl)amino]ethanol](/img/structure/B104520.png)
![(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B104521.png)




